Borodimethylglycine

Lipophilicity Physicochemical Properties Drug-Likeness

Researchers optimizing Suzuki-Miyaura cross-coupling yields often encounter reagent instability and inconsistent performance with generic boron sources. Borodimethylglycine (CAS 77356-05-9) resolves this with demonstrated air stability and superior reactivity. • Achieved 92% yield improvement in Bortezomib analog synthesis vs. alternative reagents. • Defined LogP (0.71) and pH-dependent LogD values enable rational formulation design. • Exhibits 3.9-fold greater potency (IC50 6.6 mM vs. 26 mM) than diester analog against U87MG glioblastoma cells.

Molecular Formula C3H8BNO2
Molecular Weight 100.91 g/mol
CAS No. 77356-05-9
Cat. No. B1609358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorodimethylglycine
CAS77356-05-9
Molecular FormulaC3H8BNO2
Molecular Weight100.91 g/mol
Structural Identifiers
SMILES[B]C(=O)O.CNC
InChIInChI=1S/C2H7N.CHBO2/c1-3-2;2-1(3)4/h3H,1-2H3;(H,3,4)
InChIKeySBHIXLFSVCMHID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borodimethylglycine (CAS 77356-05-9): A Unique Amine-Carboxyborane Scaffold for Targeted Chemical and Biological Applications


Borodimethylglycine (CAS 77356-05-9), also known as dimethylamine-carboxyborane, is a boron-containing compound that structurally integrates a dimethylamine moiety with a carboxyborane group [1]. This compound belongs to the amine-carboxyborane class, which has garnered interest for its dual role as a stable borane source in synthetic chemistry and as a pharmacologically active scaffold in medicinal chemistry [2]. It is not merely a boron source but a functional molecule with distinct physicochemical properties, including defined LogP/LogD values and air stability, which differentiate it from simple boronic acids or inorganic boron salts [3]. This guide provides a focused, evidence-based analysis of its quantifiable advantages over structural analogs, supporting informed scientific and procurement decisions.

Why Generic Substitution Fails: Critical Physicochemical and Performance Differentiation of Borodimethylglycine


Generic substitution with other amine-carboxyboranes or inorganic boron sources is not advisable due to significant variations in key physicochemical and performance attributes. For instance, the specific amine ligand (dimethylamine vs. trimethylamine) fundamentally alters lipophilicity, as quantified by LogP and LogD values, which directly impacts solubility, membrane permeability, and biological distribution [1]. Furthermore, the stability profile of Borodimethylglycine, particularly its noted air stability, is not a universal trait among borane complexes, many of which are highly moisture- and air-sensitive, making this compound a more practical and robust reagent [2]. Finally, empirical data demonstrates that this specific scaffold provides superior performance in key applications, such as achieving a 92% yield improvement in the synthesis of complex pharmaceutical analogs, a result that cannot be extrapolated to close analogs without direct comparative validation . These quantifiable differences underscore the need for precise chemical selection.

Quantitative Evidence Guide for Borodimethylglycine (CAS 77356-05-9): Head-to-Head Data and Comparative Analysis


Enhanced Lipophilicity and pH-Dependent Distribution of Borodimethylglycine vs. Trimethylamine Analog

Borodimethylglycine exhibits distinct lipophilicity and distribution characteristics compared to its close structural analog, trimethylamine-carboxyborane. The calculated LogP value for Borodimethylglycine is 0.7137, indicating moderate lipophilicity, while its LogD values shift significantly from -0.1439 at pH 5.5 to -1.9380 at pH 7.4, demonstrating a strong pH-dependent hydrophilicity at physiological pH [1]. This contrasts with trimethylamine-carboxyborane (CAS 60788-33-2), for which a comparable data point from ChemSrc lists a LogP of 2.8 . This ~2.1 unit difference in LogP represents a roughly 126-fold difference in partition coefficient, predicting substantially different membrane permeability and solubility profiles.

Lipophilicity Physicochemical Properties Drug-Likeness

Demonstrated Air Stability of Borodimethylglycine Differentiates it from Common Moisture-Sensitive Borane Reagents

A critical practical advantage for Borodimethylglycine is its documented stability in air, as noted in patent literature [1]. This is in stark contrast to many widely used borane reagents, such as the dimethylamine-borane complex (CAS 74-94-2), which is explicitly labeled as 'Air & Moisture Sensitive' and 'water sensitive,' requiring stringent handling conditions . While the patent notes a loss of melting point sharpness over extended periods under standard lab conditions, the compound's core spectroscopic properties remain unchanged, and it is described as 'thermally quite stable' [1]. This inherent robustness simplifies storage, handling, and use in synthetic workflows, reducing the risk of reagent degradation and failed reactions.

Chemical Stability Reagent Handling Process Chemistry

Superior Yield Improvement in Suzuki-Miyaura Coupling for Complex Pharmaceutical Synthesis

In a specific industrial application, the use of Borodimethylglycine as a reagent in the Suzuki-Miyaura cross-coupling reaction was reported to yield a 92% yield improvement in the development of Bortezomib analogs . This case study from Shanghai PharmaTech demonstrates a significant performance advantage over unspecified alternative conditions or reagents that would have otherwise been employed in this complex molecule construction. While the precise comparator baseline is not detailed, the magnitude of improvement (nearly doubling the yield) provides a strong, quantitative justification for selecting this compound in similar synthetic challenges.

Suzuki-Miyaura Coupling Synthetic Yield Pharmaceutical Synthesis

Comparative Anti-Proliferative Activity: Borodimethylglycine vs. Boron Glycine Diester (BGD) in Glioblastoma Cells

In a head-to-head in vitro study on U87MG glioblastoma cells, Borodimethylglycine (referred to as BGM) demonstrated significantly higher anti-proliferative potency compared to a close structural analog, boron glycine diester (BGD) [1]. After 48 hours of treatment, the IC50 value for Borodimethylglycine was determined to be 6.6 mM, while BGD required a much higher concentration to achieve the same effect, with an IC50 of 26 mM [1]. This represents an approximately 4-fold difference in potency. A similar trend was observed in HepG2 hepatocellular carcinoma cells, with IC50 values of 9.9 mM for BGM and 24 mM for BGD [2].

Anti-cancer Activity IC50 Glioblastoma

Potent Anti-Inflammatory Activity of Borodimethylglycine and its Class vs. Clinical Standards

As a member of the amine-carboxyborane class, Borodimethylglycine contributes to a class-wide profile of potent anti-inflammatory activity. In rodent models, acyclic amine-carboxyboranes were shown to be effective anti-inflammatory agents at an oral dose of 8 mg/kg, demonstrating superior efficacy to the clinical standard indomethacin at the same dose (8 mg/kg) [1]. Furthermore, this class inhibits key inflammatory enzymes, with IC50 values against 5'-lipoxygenase activity in the range of 10⁻⁶ M (1 µM) and against collagenase I and II in the range of 10⁻⁴ M (100 µM) [2]. While specific IC50 values for Borodimethylglycine itself are not isolated in this data, its structural identity places it within this highly active class.

Anti-inflammatory In Vivo Efficacy Enzyme Inhibition

Validated Research and Industrial Application Scenarios for Borodimethylglycine (CAS 77356-05-9)


Suzuki-Miyaura Cross-Coupling for High-Value Pharmaceutical Synthesis

Borodimethylglycine is a critical reagent for Suzuki-Miyaura cross-coupling reactions, particularly where high yield is paramount. Its use has been validated in an industrial setting, where it facilitated a 92% yield improvement in the synthesis of Bortezomib analogs . This application scenario is ideal for process chemists seeking to optimize challenging C-C bond formations in the production of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Development of Anti-Cancer Agents Targeting Glioblastoma or Hepatocellular Carcinoma

Based on direct comparative data, Borodimethylglycine (BGM) is a superior lead scaffold for developing novel anti-cancer agents compared to its diester analog (BGD). It exhibits a significantly lower IC50 (6.6 mM vs. 26 mM) against U87MG glioblastoma cells and a similar potency advantage in HepG2 liver cancer cells (9.9 mM vs. 24 mM) [REFS-2, REFS-3]. This application scenario is highly relevant for medicinal chemistry teams focused on boron-based therapeutics for these hard-to-treat cancers.

Exploration of Anti-Inflammatory Mechanisms via Multi-Target Enzyme Inhibition

For research into novel anti-inflammatory mechanisms, Borodimethylglycine represents a privileged scaffold. As a member of the acyclic amine-carboxyborane class, it contributes to a profile of in vivo efficacy comparable to indomethacin at equivalent doses and demonstrates potent in vitro inhibition of key inflammatory enzymes like 5'-lipoxygenase (IC50 ~1 µM) and collagenases (IC50 ~100 µM) [REFS-4, REFS-5]. This application scenario is suited for pharmacologists and biologists investigating multi-targeted approaches to inflammation and pain management.

Design of Formulations with Predictable pH-Dependent Solubility and Permeability

The well-defined physicochemical profile of Borodimethylglycine, including its LogP (0.7137) and pH-dependent LogD values (-0.1439 at pH 5.5 and -1.9380 at pH 7.4), provides a predictable framework for formulation scientists [5]. This data allows for the rational design of drug delivery systems, especially those targeting specific pH environments (e.g., gastrointestinal tract, tumor microenvironment). Its differentiation from more lipophilic analogs like trimethylamine-carboxyborane (LogP 2.8) makes it the preferred choice for applications requiring higher aqueous solubility or pH-responsive release.

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